1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a pyrazole ring attached to a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1H-pyrazole
- (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol
- 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
Uniqueness
1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde is unique due to its specific structural arrangement, which combines the rigidity of the cyclopropane ring with the reactivity of the pyrazole moiety
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-cyclopropylpyrazol-1-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c13-7-10(4-5-10)12-6-3-9(11-12)8-1-2-8/h3,6-8H,1-2,4-5H2 |
InChI Key |
KZBCLQXPYZNGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3(CC3)C=O |
Origin of Product |
United States |
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